An In-depth Technical Guide to (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA: Structure, Metabolism, and Biological Significance
An In-depth Technical Guide to (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA: Structure, Metabolism, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA, a key intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into its chemical structure, physicochemical properties, its precise role in the fatty acid elongation cycle, the enzymatic machinery responsible for its synthesis and subsequent conversion, and its emerging biological significance in health and disease. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, cellular signaling, and the development of novel therapeutics targeting pathways involving VLC-PUFAs.
Introduction: The Emerging Importance of Very-Long-Chain Polyunsaturated Fatty Acids and Their Intermediates
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are a class of lipids with crucial physiological roles.[1][2] Among these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are of particular interest due to their specialized functions in various tissues, including the retina, brain, and testes.[3] The biosynthesis of these complex lipids occurs through a cyclical process of fatty acid elongation, which takes place in the endoplasmic reticulum.[2] Each cycle adds a two-carbon unit to the growing fatty acyl-CoA chain, involving a series of four enzymatic reactions.
(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is a critical, yet transient, intermediate in the elongation pathway leading to the synthesis of C30 and longer VLC-PUFAs. Understanding the structure, properties, and metabolism of this specific 3-hydroxyacyl-CoA intermediate is essential for elucidating the intricacies of VLC-PUFA biosynthesis and its regulation. Dysregulation of this pathway has been implicated in several inherited diseases, highlighting the potential of its components as therapeutic targets.[4]
Structure and Physicochemical Properties
(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is a complex molecule composed of a 30-carbon polyunsaturated fatty acyl chain linked to a coenzyme A (CoA) moiety via a thioester bond.
Chemical Structure
The systematic name for this molecule is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriaconta-15,18,21,24,27-pentaenethioate. The key structural features include:
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A 30-carbon acyl chain: This very-long-chain fatty acid has a hydroxyl group at the third carbon (C3) in the (R) configuration.
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Five cis double bonds: The molecule contains five double bonds in the cis (Z) configuration at positions 15, 18, 21, 24, and 27.
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Coenzyme A (CoA): The acyl chain is attached to the thiol group of coenzyme A, forming a high-energy thioester bond that makes it an activated intermediate for subsequent enzymatic reactions.
Physicochemical Properties
Experimentally determined physicochemical properties for this specific molecule are scarce in the literature. However, based on its structure, several properties can be predicted.
| Property | Predicted Value |
| Molecular Formula | C51H84N7O18P3S |
| Monoisotopic Mass | 1207.4806 Da |
| Charge (at pH 7.4) | -4 |
Data sourced from PubChem and ModelSEED databases.[5]
Metabolic Pathway: The Fatty Acid Elongation Cycle
(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is an intermediate in the fatty acid elongation cycle, a four-step process that extends the carbon chain of fatty acyl-CoAs. This cycle is crucial for the synthesis of VLCFAs and VLC-PUFAs.[2]
The synthesis of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA begins with a C28 polyunsaturated fatty acyl-CoA, which undergoes the first two steps of the elongation cycle.
The Four Steps of Fatty Acid Elongation
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Condensation: A two-carbon unit from malonyl-CoA is added to the C28 polyunsaturated fatty acyl-CoA, forming a 3-ketoacyl-CoA. This reaction is catalyzed by a member of the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes.
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Reduction: The 3-keto group of the newly formed 3-ketoacyl-CoA is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor. This step yields (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA.
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Dehydration: The hydroxyl group at the C3 position is removed by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a double bond between C2 and C3 and forming a trans-2,3-enoyl-CoA.
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Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), also using NADPH, to produce a saturated C30 polyunsaturated fatty acyl-CoA.
This newly synthesized C30 acyl-CoA can then either be incorporated into complex lipids or undergo further rounds of elongation.
Figure 1: The Fatty Acid Elongation Cycle.
Key Enzymes in the Metabolism of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA
The synthesis and subsequent conversion of this 3-hydroxyacyl-CoA intermediate are catalyzed by a dedicated set of enzymes located in the endoplasmic reticulum.
ELOVL4: The Elongase for Very-Long-Chain Fatty Acids
The initial condensation step that ultimately leads to the formation of our target molecule is catalyzed by an ELOVL elongase. ELOVL4 is particularly important as it is responsible for the synthesis of VLC-PUFAs with chain lengths of C28 and longer.[6][7] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, a genetic eye disease, underscoring the critical role of these very-long-chain lipids in retinal health.[4]
3-Ketoacyl-CoA Reductase (KAR)
This enzyme catalyzes the reduction of the 3-keto group to a 3-hydroxy group. While the specific KAR involved in the synthesis of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA has not been definitively identified, it is a crucial step in the elongation cycle.
3-Hydroxyacyl-CoA Dehydratases (HACDs)
The dehydration of the 3-hydroxyacyl-CoA intermediate is catalyzed by a 3-hydroxyacyl-CoA dehydratase. In humans, there are four known HACD enzymes (HACD1-4).[2] Studies have shown that HACD1 and HACD2 have broad substrate specificity and are active on a wide range of fatty acyl-CoAs, including saturated, monounsaturated, and polyunsaturated very-long-chain fatty acids.[8][9] It is therefore likely that one or both of these enzymes are responsible for the conversion of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA to its corresponding trans-2-enoyl-CoA.
trans-2-Enoyl-CoA Reductase (TER)
The final reduction step is carried out by a trans-2-enoyl-CoA reductase, which saturates the double bond introduced in the dehydration step.
Biological Significance and Potential Roles
The biological importance of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is intrinsically linked to the functions of the VLC-PUFAs that are synthesized from it.
A Precursor to Biologically Active Lipids
This molecule is a direct precursor to C30 and longer VLC-PUFAs. These specialized fatty acids are incorporated into complex lipids, such as phospholipids and sphingolipids, which are essential components of cellular membranes.[3] In tissues like the retina, these lipids are thought to play a critical role in maintaining the structural integrity and function of photoreceptor cells.[4]
Potential Role in Disease
Given that mutations in ELOVL4, the enzyme responsible for initiating the elongation of C28 PUFAs, lead to macular degeneration, it is clear that the pathway involving (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is vital for vision.[4] Further research into the enzymes and intermediates of this pathway could uncover novel therapeutic targets for such diseases.
Experimental Protocols and Methodologies
The study of (3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA and other VLC-PUFA intermediates requires specialized analytical techniques.
Extraction and Purification of Very-Long-Chain Acyl-CoAs
A detailed protocol for the extraction and purification of acyl-CoAs from biological samples is a critical first step for their analysis.
Step-by-Step Methodology:
-
Homogenization: Tissues or cells are homogenized in an appropriate buffer, often containing antioxidants and protease inhibitors to maintain the integrity of the analytes.
-
Lipid Extraction: A modified Bligh-Dyer or Folch extraction is typically used to separate lipids from other cellular components.
-
Solid-Phase Extraction (SPE): The lipid extract is then subjected to solid-phase extraction to enrich for acyl-CoAs and remove interfering substances. A C18 or a mixed-mode cation exchange SPE cartridge can be effective for this purpose.
-
Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
Analysis by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of acyl-CoAs.[10]
Key Considerations for LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography, often with a C18 or C30 column, is used to separate the different acyl-CoA species based on their chain length and degree of unsaturation.[11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) or product ion scanning can be used for the specific detection of the target molecule. The fragmentation of the acyl-CoA will yield characteristic product ions that can be used for identification and quantification.
Figure 2: A generalized workflow for the analysis of acyl-CoAs.
Conclusion and Future Directions
(3R,15Z,18Z,21Z,24Z,27Z)-3-hydroxytriacontapentaenoyl-CoA is a pivotal intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids. While its existence is confirmed and its position in the fatty acid elongation pathway is well-established, many aspects of its specific biological role and regulation remain to be explored. Future research should focus on:
-
Identifying the specific enzymes (KAR and HACD isozymes) that act on this substrate.
-
Quantifying its levels in different tissues and under various physiological and pathological conditions.
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Investigating its potential signaling roles beyond being a metabolic intermediate.
A deeper understanding of this molecule and its metabolic pathway will undoubtedly provide valuable insights into the complex world of lipid biology and may pave the way for novel therapeutic interventions for diseases associated with aberrant VLC-PUFA metabolism.
References
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Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of Biological Chemistry, 292(37), 15538–15551. [Link]
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A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. (2023). Journal of Translational Medicine. [Link]
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Agbaga, M. P., Brush, R. S., Mandal, M. N., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy gene (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12843–12848. [Link]
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Karan, G., Lillo, C., Yang, Z., Cameron, D. J., Locke, K. G., van der Spuy, J., Williams, D. S., & Zack, D. J. (2005). Lipofuscin accumulation, abnormal electrophysiology, and photoreceptor degeneration in mouse models of Stargardt's disease/fundus flavimaculatus. Proceedings of the National Academy of Sciences of the United States of America, 102(11), 4164–4169. [Link]
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The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. (2017). The Journal of Biological Chemistry. [Link]
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3-Hydroxyacyl-CoA dehydratase. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4. (2016). Journal of Lipid Research. [Link]
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Compound: cpd40735 ((3R)-hydroxy-(15Z,18Z,21Z,24Z,27Z)-triacontapentaenoyl-CoA, 4). (n.d.). In ModelSEED. Retrieved January 3, 2026, from [Link]
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